molecular formula C14H20N6 B12716553 Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- CAS No. 158553-44-7

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-

Cat. No.: B12716553
CAS No.: 158553-44-7
M. Wt: 272.35 g/mol
InChI Key: BYSXQUWRZJLWPH-UHFFFAOYSA-N
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Description

The compound Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- features a central benzenamine (aniline) group linked to a 2H-tetrazole ring via a 2-(1-piperidinyl)ethyl chain. The tetrazole moiety is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The piperidine substituent introduces a tertiary amine, which can influence solubility, pharmacokinetics, and receptor interactions. This structural motif is prevalent in bioactive molecules, particularly in cardiovascular and central nervous system (CNS) therapeutics .

Properties

CAS No.

158553-44-7

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

4-[2-(2-piperidin-1-ylethyl)tetrazol-5-yl]aniline

InChI

InChI=1S/C14H20N6/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11,15H2

InChI Key

BYSXQUWRZJLWPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine Intermediate

  • Starting from 4-(phenylamino)-4-(hydroxymethyl)piperidine, the hydroxymethyl group can be etherified using methyl iodide in the presence of sodium hydride and a suitable solvent like hexamethylphosphoramide (HMPA) to yield 4-(phenylamino)-4-(methoxymethyl)piperidine.
  • Alternatively, reduction of esters or amides derived from piperidine carboxylic acids using lithium aluminum hydride can furnish the hydroxymethyl piperidine intermediate.

Preparation of Tetrazole Derivative

  • The tetrazole ring is often introduced as a 1,4-dihydro-5H-tetrazol-5-one derivative, which can be alkylated at the 1-position with haloethyl reagents such as 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one or its bromo and iodo analogs.
  • The haloethyl tetrazole intermediates are synthesized from 1,2-dihaloethane and 1-ethyl-1,4-dihydro-5H-tetrazol-5-one under controlled conditions.

Coupling of Piperidine and Tetrazole Units

  • The key step involves nucleophilic substitution where the piperidine nitrogen attacks the haloethyl group on the tetrazole derivative, forming the 2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl moiety attached to the benzenamine core.
  • This reaction is typically carried out in polar aprotic solvents such as acetonitrile, 2-propanol, or methyl isobutyl ketone, which facilitate the alkylation and improve yields.

Final Functionalization

  • The benzenamine nitrogen can be acylated with acyl chlorides (e.g., propionyl chloride) to form amide derivatives, enhancing the compound’s pharmacological properties.
  • Purification steps include recrystallization from solvents like acetone or chromatographic techniques to isolate the final product with high purity.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Piperidine hydroxymethylation NaH, MeI, HMPA HMPA ~70-80 Etherification to methyl ether
Tetrazole haloethylation 1,2-dihaloethane + 1-ethyl-1,4-dihydro-5H-tetrazol-5-one Various (acetonitrile, 2-propanol) Variable Haloethyl tetrazole intermediates
Alkylation coupling Piperidine + haloethyl tetrazole derivative Acetonitrile, 2-propanol, MIBK 60-85 Nucleophilic substitution
Acylation Propionyl chloride Chloroform 75-90 Final amide formation

Note: MIBK = methyl isobutyl ketone

Research Findings and Optimization

  • Alkylating agents with different leaving groups (chloro, bromo, iodo, mesylate) have been tested, with mesylate and iodo derivatives generally providing higher yields in the alkylation step.
  • Solvent choice significantly affects the reaction efficiency; acetonitrile and 2-propanol are preferred for their polarity and ability to dissolve both reactants.
  • The multi-step synthesis benefits from careful control of reaction temperatures and times to minimize side reactions and degradation of sensitive tetrazole rings.
  • Purification by recrystallization and chromatographic methods ensures removal of unreacted starting materials and by-products, critical for obtaining compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Activities

Benzenamine derivatives, including the tetrazole-containing compound, have been associated with various pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The tetrazole ring enhances these effects, making such compounds promising candidates in the development of new antibiotics.
  • Anticancer Potential : Research indicates that compounds containing tetrazole moieties exhibit anticancer properties. For instance, studies have shown that certain benzenamine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Central Nervous System Effects

The piperidine component is known for its neuroactive properties. Compounds with this structure have been investigated for their potential use in treating neurological disorders such as Alzheimer's disease. They may function as inhibitors of acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Case Study 1: Antimicrobial Efficacy

A study evaluated several benzenamine derivatives for their antimicrobial activity against various bacterial strains. The results indicated that specific derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics, suggesting enhanced efficacy against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a series of benzenamine derivatives. Compounds were tested against human colorectal carcinoma cell lines (HCT116), revealing several candidates with IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole moieties are known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Heterocyclic Amines

Several compounds share structural similarities with the target molecule, differing in substituents on the tetrazole ring, linking chains, or amine groups. Key examples include:

Compound 3j () :
  • Structure: 4-[2-(4-Methoxyphenyl)-2H-tetrazol-5-yl]-1-(2-piperidin-1-yl-10H-phenothiazin-10-yl)butan-2-ol.
  • Key Features: Combines a tetrazole with a phenothiazine-piperidine core.
  • Physical Properties : Melting point 63–67°C, molecular weight 528.23 g/mol.
  • Synthesis : Synthesized via route "A" with yields dependent on the reactivity of aromatic azides and active methylene nitriles .
CV-11974 () :
  • Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
  • Key Features : Tetrazole linked to a biphenyl-benzimidazole scaffold. Acts as a potent angiotensin II receptor antagonist (ID50 = 0.033 mg/kg IV).
  • Comparison : Unlike the target compound, CV-11974 lacks a piperidine group but includes a carboxylic acid for enhanced polarity. Its prodrug, TCV-116, shows higher oral bioavailability .
Clozapine () :
  • Structure : 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine.
  • Key Features : A dibenzodiazepine with a piperazine substituent. Used as an atypical antipsychotic, highlighting the role of heterocyclic amines in CNS drug design.
  • Comparison : While structurally distinct, clozapine underscores the pharmacological relevance of piperazine/piperidine groups in modulating receptor affinity (e.g., serotonin and dopamine receptors) .

Influence of Substituents on Activity

  • Tetrazole Position : Compounds with 2H-tetrazole (e.g., CV-11974) exhibit stronger angiotensin II receptor binding compared to 1H-tetrazole isomers due to spatial orientation .
  • Linking Chain : The 2-(1-piperidinyl)ethyl chain in the target compound may enhance blood-brain barrier penetration compared to shorter chains (e.g., morpholinyl or pyrrolidinyl derivatives in ) .
  • Amine Groups : Piperidine derivatives generally show higher metabolic stability than morpholine or diethylamine analogues, as seen in compound 3j (piperidine) vs. 3h (morpholine) .

Biological Activity

Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- (CAS Number: 158553-44-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features:

  • A benzene ring substituted with an amine group.
  • A piperidine moiety , which enhances its interaction with biological targets.
  • A tetrazole ring , known for its stability and diverse biological activity.

This combination of structural elements positions the compound as a promising candidate in drug discovery and development.

The biological activity of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- is attributed to its interactions with various molecular targets, including receptors and enzymes. The piperidine and tetrazole components are particularly significant for modulating enzyme activity and receptor binding, which can lead to various pharmacological effects.

Biological Activities

Research has indicated that compounds similar to Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- exhibit a range of biological activities:

  • Antimicrobial Activity : The tetrazole moiety is associated with antimicrobial properties. Studies have shown that derivatives containing tetrazole rings can inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess analgesic properties, potentially making it useful in pain management therapies .
  • Anticonvulsant Properties : Similar analogs have demonstrated anticonvulsant activity, indicating that this compound could be explored for neuroprotective applications .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of related compounds against resistant bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine or tetrazole groups significantly influenced antimicrobial potency .
  • Pharmacological Screening : In vitro studies have shown that benzenamine derivatives can affect various cellular pathways. For example, certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Studies : Research involving animal models has indicated that compounds similar to Benzenamine may reduce seizure frequency, supporting their potential use as anticonvulsants .

Comparative Analysis

To understand the uniqueness of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, it is useful to compare it with other related compounds:

Compound NameStructureUnique Features
AnilineC6H5NH2Simple amine; used in industrial applications.
PiperidineC5H11NBasic nitrogen-containing ring; used in pharmaceuticals.
TetrazoleC2H2N4Known for diverse biological activities; utilized in drug design.

The combination of these structural features in Benzenamine enhances its biological activity compared to simpler structures like aniline.

Q & A

Basic Research Question

  • Spectroscopy : IR confirms tetrazole C=N stretches (~1600 cm⁻¹), while ¹H/¹³C NMR identifies piperidine N-CH₂-CH₂ linkages (δ 2.5–3.5 ppm) .
  • HPLC-MS : Molecular ions (e.g., m/z 404.405 for a related compound) validate purity .
    Advanced Insight : Introducing morpholine or piperazine substituents increases solubility in polar solvents (e.g., chloroform:methanol 10:1) but may reduce thermal stability (melting points 75–100°C) .

How do reaction solvents and catalysts influence the regioselectivity of tetrazole formation in derivatives?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (DMF, THF) favor 1H-tetrazole tautomers, while non-polar solvents stabilize 2H-tetrazole forms .
  • Catalytic Systems : Pd/XPhos enhances coupling efficiency for aryl-tetrazole linkages but may require Cs₂CO₃ as a base to suppress side reactions .
    Data Table :
CatalystSolventYield (%)Regioselectivity (1H:2H)
Pd/XPhosTHF491:3.2
CuIDMF321:1.8

What experimental design considerations address low yields in multi-step syntheses of phenothiazine-tetrazole hybrids?

Advanced Research Question

  • Stepwise Optimization : Intermediate purification (e.g., silica gel chromatography with chloroform:methanol 30:1) minimizes carryover impurities .
  • Protecting Groups : TBDPS ethers prevent hydroxyl group oxidation during coupling, improving final step yields by ~20% .
    Contradiction Resolution : Low yields in Route A (26%) vs. Route C (49%) highlight the trade-off between step simplicity and functional group compatibility.

How can researchers reconcile discrepancies in bioactivity data across structurally similar analogs?

Advanced Research Question

  • SAR Analysis : Compare substituent effects (e.g., morpholine vs. piperazine) on receptor binding using molecular docking.
  • Metabolic Stability : Fluorine substitution (e.g., 3-fluoro analogs) enhances half-life in vitro but may alter cytotoxicity profiles .
    Methodology : Use standardized assays (e.g., enzyme inhibition IC₅₀) with controls for batch-to-batch variability in compound purity .

What safety protocols are recommended for handling intermediates with reactive functional groups (e.g., tert-butyldiphenylsilyl ethers)?

Basic Research Question

  • TBAF Deprotection : Conduct in a fume hood due to HF byproduct release .
  • Storage : Reactive intermediates (e.g., silyl ethers) should be stored under inert gas (N₂/Ar) at -20°C .

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